molecular formula C14H21NO4 B8637514 Ethyl 3-(3,4-dimethoxyanilino)butanoate CAS No. 57012-76-7

Ethyl 3-(3,4-dimethoxyanilino)butanoate

Cat. No. B8637514
CAS RN: 57012-76-7
M. Wt: 267.32 g/mol
InChI Key: PVELCDFGBLEXRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(3,4-dimethoxyanilino)butanoate is a useful research compound. Its molecular formula is C14H21NO4 and its molecular weight is 267.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 3-(3,4-dimethoxyanilino)butanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-(3,4-dimethoxyanilino)butanoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

57012-76-7

Product Name

Ethyl 3-(3,4-dimethoxyanilino)butanoate

Molecular Formula

C14H21NO4

Molecular Weight

267.32 g/mol

IUPAC Name

ethyl 3-(3,4-dimethoxyanilino)butanoate

InChI

InChI=1S/C14H21NO4/c1-5-19-14(16)8-10(2)15-11-6-7-12(17-3)13(9-11)18-4/h6-7,9-10,15H,5,8H2,1-4H3

InChI Key

PVELCDFGBLEXRI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C)NC1=CC(=C(C=C1)OC)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 30.0 g of the product of Example 1 (m.p. 59°-60°), and 2.0 g of platinum oxide in 250 ml of acetic acid was hydrogenated in a Paar shaker at 50 p.s.i.; reduction was complete in 1 hr. The mixture was filtered and concentrated under reduced pressure, to give an amber oil which was dissolved in chloroform and washed with sodium bicarbonate solution followed by saturated sodium chloride. The organic layer was dried over magnesium sulfate and concentrated under reduced pressure to give 30.0 g of an amber oil which was used in the next step without further purification. A sample of oil was converted to the hydrochloride salt, m.p. 137.5°-139°. An equivalent sample of the hydrochloride salt (m.p. 138°-139.5°) was analyzed.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.